molecular formula C11H11NO B8748310 1-[(oxiran-2-yl)methyl]-1H-indole

1-[(oxiran-2-yl)methyl]-1H-indole

Cat. No.: B8748310
M. Wt: 173.21 g/mol
InChI Key: LDCGJHXNODDHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(oxiran-2-yl)methyl]-1H-indole is a high-value chemical building block featuring an indole scaffold fused with a reactive epoxide (oxirane) ring. This structure makes it a versatile intermediate for synthesizing diverse derivatives for pharmaceutical and agrochemical research. The compound's key research value lies in the reactivity of its epoxy ring, which can be readily opened by nucleophiles such as amines and active methylene compounds. This reaction enables the synthesis of 1,2-amino alcohols and other complex molecular hybrids . Researchers utilize this epoxy-indole derivative as a core synthon to develop novel compounds with potential biological activities. Its applications are primarily explored in medicinal chemistry, including the design of potential antibacterial agents and antifungal compounds . The indole core is a privileged structure in drug discovery, known for its presence in molecules with a broad spectrum of biological activities, which underpins the significant research interest in this functionalized intermediate . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(oxiran-2-ylmethyl)indole

InChI

InChI=1S/C11H11NO/c1-2-4-11-9(3-1)5-6-12(11)7-10-8-13-10/h1-6,10H,7-8H2

InChI Key

LDCGJHXNODDHOO-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN2C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(oxiran-2-yl)methyl]-1H-indole can be achieved through several methods. One common approach involves the reaction of indole with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction typically occurs under mild conditions and results in the formation of this compound as the primary product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-N-Glycidylindole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, where nucleophiles such as amines or thiols replace the epoxide ring, forming substituted indole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives.

Scientific Research Applications

Synthesis of 1-[(oxiran-2-yl)methyl]-1H-indole

The synthesis of this compound typically involves multiple steps:

  • Formation of the Indole Core : The indole structure can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
  • Introduction of the Oxirane Ring : The oxirane ring is introduced via a reaction with epichlorohydrin under basic conditions, such as using sodium hydroxide.

Chemical Properties and Reactions

This compound can undergo various chemical reactions that expand its utility:

Reaction Type Description
Oxidation The oxirane ring can be oxidized to form diols.
Reduction Reduction can yield hydrogenated derivatives of the indole core.
Substitution The compound can participate in substitution reactions with nucleophiles like amines and thiols.

Biological Activities

The unique structure of this compound allows it to interact with biological targets, making it valuable in medicinal chemistry:

Anticancer Activity

Recent studies have shown that derivatives of indole compounds exhibit significant anticancer properties. For example, research on related indole derivatives demonstrated their effectiveness against various cancer cell lines, including HCT-116 (colon cancer) and others like lung and breast cancer cells .

Industrial Applications

In industry, this compound serves as a precursor for synthesizing specialty chemicals and materials. Its applications include:

  • Development of new pharmaceuticals.
  • Use in the production of polymers and resins due to its unique chemical structure.

Case Study 1: Anticancer Research

A study evaluated the anticancer effects of synthesized indole derivatives against HCT-116 cell proliferation. The results indicated a significant reduction in cell viability, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Material Science

Research has focused on using this compound as a building block in synthesizing novel materials with enhanced properties. The compound's ability to form cross-linked structures makes it suitable for creating durable polymers .

Mechanism of Action

The mechanism of action of 1-[(oxiran-2-yl)methyl]-1H-indole involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

Piperidine-Substituted Indoles

Compounds such as 5-iodo-1-(piperidin-1-ylmethyl)-1H-indole (11) and 5-methoxy-1-(piperidin-1-ylmethyl)-1H-indole (13) () share a similar N-alkylated indole structure but replace the epoxide with a piperidine moiety. These compounds were synthesized via nucleophilic substitution or reductive amination, achieving yields of 65–85%, with Rf values ranging from 0.35 to 0.55 (hexane/ethyl acetate systems) . In contrast, the synthesis of 1-[(oxiran-2-yl)methyl]-1H-indole derivatives requires epoxidation or aldehyde-epoxide coupling, which may involve harsher conditions (e.g., 100°C, solvent-free reactions; ).

Aromatic and Heteroaromatic Substituents

These compounds are typically synthesized via alkylation or cycloalkylation under phase-transfer conditions . The epoxide-containing analog, however, offers greater electrophilicity, enabling reactions with nucleophiles like amines or thiols, as demonstrated in its conversion to amino alcohols .

Enzyme Inhibition and Receptor Antagonism

Indole derivatives such as 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole () show inhibitory activity against β-secretase (BACE1; IC₅₀ = 19.66–21.88 mM) and cholinesterases, attributed to their sulfonyl and piperazine pharmacophores .

Toxicity Profiles

Synthetic cannabinoids like 1-pentyl-3-(4-methoxybenzoyl)indole (RCS-4) and JWH-122 () highlight the toxicity risks associated with certain indole derivatives, leading to their classification as controlled substances .

Data Tables

Table 1: Comparison of Key Indole Derivatives

Compound Substituent Synthesis Yield Key Applications/Activities Reference
This compound Epoxide-methyl 45–98%* Amino alcohol precursors
5-Methoxy-1-(piperidin-1-ylmethyl)-1H-indole Piperidine-methyl 70–85% BACE1 inhibition (IC₅₀ ~20 mM)
1-(Pyridin-4-ylmethyl)-1H-indole Pyridine-methyl 45–60% Ligand for receptor studies
1-Pentyl-3-(4-methoxybenzoyl)indole Arylketone N/A Synthetic cannabinoid (controlled)

*Yield varies with reaction conditions (e.g., iodine catalysis vs. solvent-free).

Q & A

Q. What are the common synthetic routes for preparing 1-[(oxiran-2-yl)methyl]-1H-indole, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves alkylation of indole with epichlorohydrin or its derivatives. A validated method includes reacting 1H-indole-3-carbaldehyde with oxiran-2-ylmethyl groups under basic conditions (e.g., NaH in DMF), followed by epoxide ring stabilization using anhydrous solvents . Key parameters for yield optimization include temperature control (40–60°C), exclusion of moisture, and stoichiometric excess of the alkylating agent. Post-synthesis purification via column chromatography (cyclohexane/EtOAc gradients) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR are critical for confirming substitution patterns (e.g., indole C-3 vs. N-alkylation). For example, the oxiran-2-ylmethyl group shows distinct signals at δ 3.8–4.2 ppm (CH2_2) and δ 2.6–3.0 ppm (epoxide protons) .
  • X-ray crystallography : SHELX programs are widely used for refining crystal structures, particularly for resolving ambiguities in epoxide ring geometry. Data collection at low temperatures (113 K) minimizes thermal motion artifacts .
  • HRMS : High-resolution mass spectrometry confirms molecular formula accuracy (e.g., [M+Na]+^+ peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound derivatives?

Discrepancies often arise from dynamic effects (e.g., epoxide ring puckering) or solvent-dependent conformational changes. Methodological steps include:

  • Dynamic NMR : Variable-temperature studies to identify exchange broadening in epoxide protons .
  • DFT calculations : Comparing computed chemical shifts (using B3LYP/6-31G* basis sets) with experimental data. For instance, deviations >0.3 ppm may indicate unaccounted steric strain .
  • Cross-validation : Correlating crystallographic bond lengths/angles (from SHELXL-refined structures) with NMR-derived spatial arrangements .

Q. What strategies are employed to analyze the stereochemical outcomes of epoxide ring-opening reactions in this compound derivatives?

Stereoselective ring-opening (e.g., with amines or nucleophiles) is assessed via:

  • Chiral HPLC : To separate enantiomers of products like amino alcohols .
  • X-ray crystallography : Resolving absolute configuration using anomalous dispersion (e.g., Cu Kα radiation) .
  • Kinetic studies : Monitoring reaction progress under varying pH and solvent polarity to identify rate-determining steps .

Q. In crystallographic studies of this compound complexes, how do researchers address challenges in data refinement and model validation?

  • Twinned data : SHELXL’s TWIN/BASF commands correct for twin domains, common in epoxide-containing crystals .
  • Disorder modeling : Partial occupancy refinement for flexible oxiran-2-ylmethyl groups .
  • Validation tools : PLATON’s ADDSYM checks for missed symmetry, while R1_1/wR2_2 residuals <5% ensure model reliability .

Methodological Notes

  • Synthesis Optimization : Use anhydrous conditions and inert atmospheres to prevent epoxide hydrolysis .
  • Data Interpretation : Combine spectroscopic, computational, and crystallographic data to resolve structural ambiguities .
  • Advanced Techniques : Leverage SHELX for high-precision refinement and DFT for predictive modeling .

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